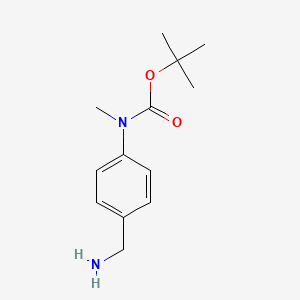
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a tert-butyl group, and a carboxamide functional group. The addition of sulfuric acid further enhances its chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the tetrahydroisoquinoline core, followed by the introduction of the tert-butyl group and the carboxamide functional group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, the incorporation of sulfuric acid in the final step enhances the compound’s stability and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of inflammatory pathways, induction of apoptosis in cancer cells, or modulation of neurotransmitter systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar physico-chemical properties but different biological activities.
trans-Cinnamic acid: Undergoes similar types of chemical reactions but has a different core structure and functional groups.
Uniqueness
(3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Propriétés
Numéro CAS |
186537-30-4 |
|---|---|
Formule moléculaire |
C14H22N2O5S |
Poids moléculaire |
330.399 |
Nom IUPAC |
(3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/C14H20N2O.H2O4S/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12;1-5(2,3)4/h4-7,12,15H,8-9H2,1-3H3,(H,16,17);(H2,1,2,3,4)/t12-;/m0./s1 |
Clé InChI |
IYYLZLVBDMXMOV-YDALLXLXSA-N |
SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1.OS(=O)(=O)O |
Synonymes |
(S)-N-TERT-BUTYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE SULFATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide](/img/structure/B575782.png)





